

Application Notes and Protocols for HPLC

Quantification of Quinine Sulfate

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Compound of Interest

Compound Name: Quinine sulfate

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This document provides detailed application notes and protocols for the quantification of **quinine sulfate** in pharmaceutical formulations using High-Performance Liquid Chromatography (HPLC). The methods described are based on established and validated procedures to ensure accuracy, precision, and reliability.

Introduction

Quinine sulfate, a cinchona alkaloid, remains a crucial drug for the treatment of malaria. Accurate quantification of **quinine sulfate** in pharmaceutical dosage forms is essential for ensuring product quality, safety, and efficacy. HPLC is a powerful and widely used analytical technique for this purpose, offering high specificity, sensitivity, and reproducibility. This document outlines various reversed-phase HPLC (RP-HPLC) methods, including detailed experimental conditions, validation parameters, and sample preparation protocols.

Data Presentation: Comparison of HPLC Methods

The following tables summarize the chromatographic conditions and validation parameters of several reported HPLC methods for **quinine sulfate** quantification, providing a comparative overview to aid in method selection.

Table 1: Chromatographic Conditions for **Quinine Sulfate** Quantification

Parameter	Method 1	Method 2	Method 3	Method 4
Stationary Phase	Zorbax Eclipse Plus C18 (100 mm x 4.6 mm, 5 µm)[1]	Octadecyl silane bonded silica (dimensions not specified)[2]	Inertsil® ODS-3 C18 (250 mm x 4.6 mm, 5 µm)[3]	Varian C18 (250 mm x 4.6 mm)[4]
Mobile Phase	Acetonitrile, 1-amino hexane, and sodium phosphate buffer (pH 2.7)[1]	Acetonitrile : Phosphate buffer (pH 4.0) (10:90, v/v)[2]	0.1 M Ammonium acetate (pH 7.0) : Acetonitrile : Methanol (40:25:35, v/v/v)[3][5]	Methanol : Water (30:70, v/v)[4][6]
Flow Rate	1.2 mL/min[1]	1.0 mL/min[2]	1.0 mL/min[3][5]	1.0 mL/min[4][6]
Detection Wavelength	316 nm[1]	250 nm[2]	330 nm[3][5]	220 nm[4]
Column Temperature	35°C[1]	35°C[2]	25°C[3]	Ambient[5]
Injection Volume	20 µL[1]	Not specified	50 µL[3]	20 µL[5]
Retention Time	~4.6 min[1]	Not specified	~7.73 min[3][5]	Not specified

Table 2: Method Validation Parameters for **Quinine Sulfate** Quantification

Parameter	Method 1	Method 2	Method 3	Method 4
Linearity Range	48.47 - 193.87 µg/mL[1]	0.4 - 2.0 mg/mL[2]	0.08 - 600.00 µg/mL[3]	10 - 50 µg/mL[4] [6]
Correlation Coefficient (R ²)	Not specified	1[2]	0.9999[3]	Not specified
Accuracy (% Recovery)	99.4% (for impurity)[1]	101.99%[2]	99.83 ± 0.92%[3]	99.352%[4][6]
Precision (% RSD)	< 2.0%[1]	2.8%[2]	< 1.09%[3]	< 2%[6]
LOD	Not specified	Not specified	4.32 µg/mL[3]	0.3092 µg/mL[6]
LOQ	Not specified	Not specified	13.09 µg/mL[3]	0.9371 µg/mL[6]

Experimental Protocols

This section provides detailed methodologies for two distinct HPLC methods for the quantification of **quinine sulfate**.

Protocol 1: RP-HPLC Method with UV Detection at 316 nm

This protocol is adapted from a validated stability-indicating method and is suitable for the quantification of **quinine sulfate** and its related impurity, dihydroquinine.[1]

1. Materials and Reagents:

- **Quinine Sulfate** reference standard
- Dihydroquinine reference standard
- Acetonitrile (HPLC grade)
- Sodium phosphate monobasic
- 1-amino hexane

- Orthophosphoric acid

- Water (HPLC grade)

- 0.45 μ m membrane filters

2. Chromatographic Conditions:

- Column: Zorbax Eclipse Plus C18 (100 mm x 4.6 mm, 5 μ m)

- Mobile Phase:

- Buffer Preparation: Dissolve 9.7 g of sodium phosphate in 1 liter of water.
- Mobile Phase Preparation: Mix 700 mL of the buffer solution with 2.5 mL of 1-amino hexane. Adjust the pH to 2.7 with dilute orthophosphoric acid. Add 80 mL of acetonitrile and dilute to a final volume of 1000 mL with distilled water. Filter through a 0.45 μ m filter and degas.

- Flow Rate: 1.2 mL/min

- Column Temperature: 35°C

- Detection Wavelength: 316 nm

- Injection Volume: 20 μ L

3. Standard Solution Preparation:

- Stock Solution: Accurately weigh and dissolve an appropriate amount of **quinine sulfate** reference standard in the diluent (600 mL of 0.1N HCl and 400 mL of Buffer) to obtain a known concentration.
- Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linearity range (e.g., 50, 100, 150, 200 μ g/mL).

4. Sample Preparation (Tablets):

- Weigh and finely powder not fewer than 20 tablets.
- Accurately weigh a portion of the powder equivalent to a specific amount of **quinine sulfate**.
- Transfer to a suitable volumetric flask and add the diluent.
- Sonicate for 30 minutes to ensure complete dissolution.
- Dilute to volume with the diluent and mix well.
- Filter a portion of the solution through a 0.45 µm filter before injection.

5. System Suitability:

- Inject the standard solution five times and evaluate the system suitability parameters. The relative standard deviation (RSD) for the peak area should be less than 2.0%.

6. Analysis:

- Inject the standard and sample solutions into the chromatograph.
- Record the peak areas and calculate the concentration of **quinine sulfate** in the sample.

Protocol 2: RP-HPLC Method with UV Detection at 330 nm

This protocol is suitable for the quantification of **quinine sulfate** in extemporaneous suspensions and has been validated according to ASEAN guidelines.[\[3\]](#)[\[5\]](#)

1. Materials and Reagents:

- **Quinine Sulfate** reference standard
- Ammonium acetate
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)

- Water (HPLC grade)

- 0.45 μm membrane filters

2. Chromatographic Conditions:

- Column: Inertsil® ODS-3 C18 (250 mm x 4.6 mm, 5 μm)
- Mobile Phase: A degassed mixture of 0.1 M ammonium acetate (pH 7.0), acetonitrile, and methanol in a ratio of 40:25:35 (v/v/v).
- Flow Rate: 1.0 mL/min
- Column Temperature: 25°C
- Detection Wavelength: 330 nm
- Injection Volume: 50 μL

3. Standard Solution Preparation:

- Stock Solution: Accurately weigh 50 mg of **quinine sulfate** standard into a 50 mL volumetric flask. Dissolve and dilute to volume with methanol to obtain a stock solution of 1 mg/mL.^[7]
- Working Standard Solutions: Prepare a series of dilutions from the stock solution with methanol to cover the desired concentration range (e.g., 0.1 to 600 $\mu\text{g/mL}$).

4. Sample Preparation (Suspension):

- Shake the **quinine sulfate** suspension (e.g., 20 mg/mL) well for 1 minute.^[7]
- Accurately transfer a known volume of the suspension to a volumetric flask.
- Dilute with methanol and sonicate for 10 minutes.
- Further dilute with methanol to a suitable concentration for analysis.
- Filter the final solution through a 0.45 μm membrane filter before injection.

5. System Suitability:

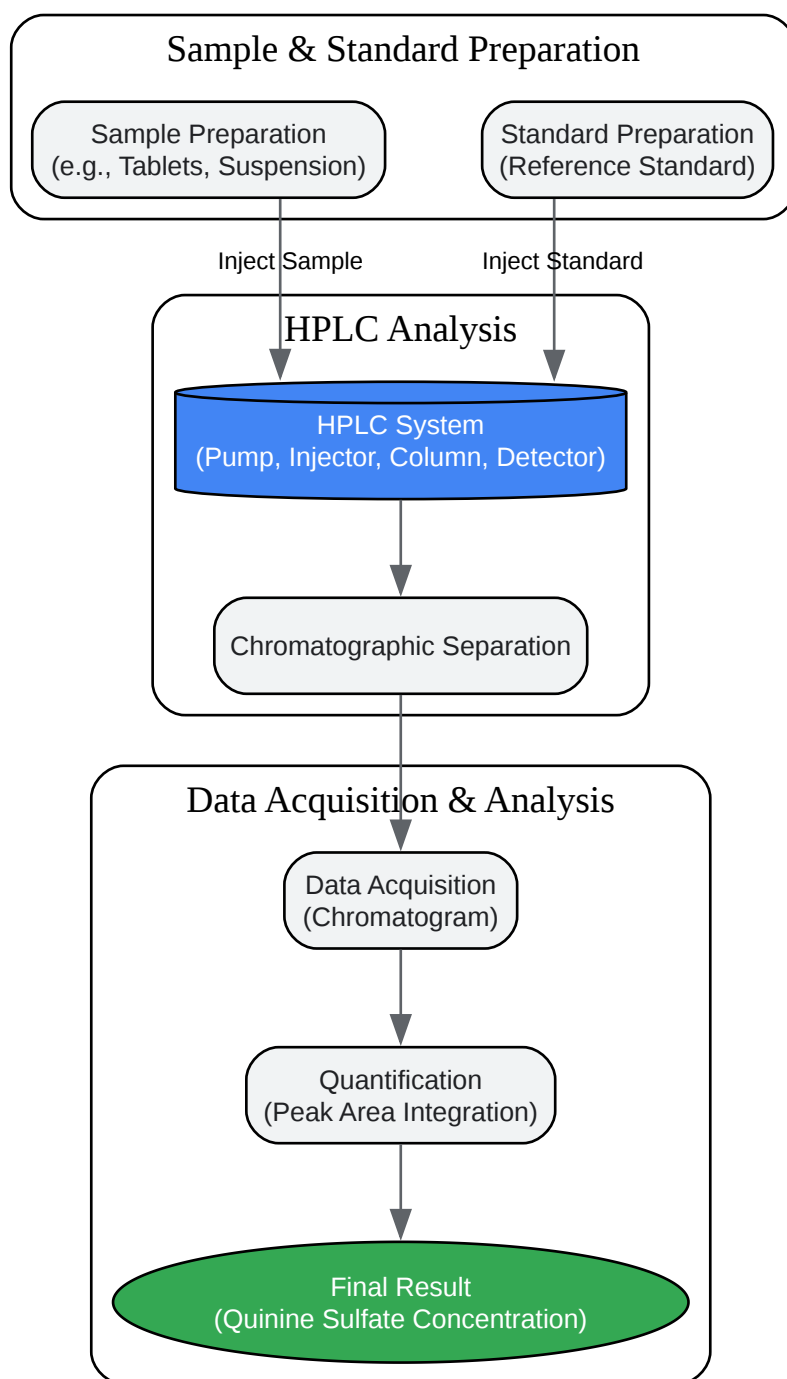
- Inject a standard solution (e.g., 200 µg/mL) five times.^[3]
- Calculate the peak area, tailing factor, and the number of theoretical plates to ensure the system is performing adequately.

6. Analysis:

- Inject the prepared standard and sample solutions.
- Identify and quantify the quinine peak based on the retention time and peak area compared to the standard.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the HPLC quantification of **quinine sulfate** in pharmaceutical samples.



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Caption: General workflow for HPLC analysis of **quinine sulfate**.

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